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Compound of Interest

Compound Name: 4-Methoxybenzenecarbothioamide

Cat. No.: B133991

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the conformational and stereochemical
properties of 4-Methoxybenzenecarbothioamide, a molecule of interest in medicinal
chemistry and materials science. This document summarizes key structural data from single-
crystal X-ray diffraction studies, outlines experimental protocols for its synthesis and
characterization, and discusses its stereochemical implications.

Solid-State Conformation and Crystal Packing

The three-dimensional structure of 4-Methoxybenzenecarbothioamide in the solid state has
been elucidated by single-crystal X-ray crystallography.[1] The analysis reveals that the
compound crystallizes in the orthorhombic space group Pca21 with two independent
molecules, designated as Molecule A and Molecule B, in the asymmetric unit.[1] These two
molecules exist as conformational isomers, primarily differing in the orientation of the methoxy
group relative to the phenyl ring.[1]

The carbothioamide group in both molecules is nearly planar with the phenyl ring, though with
slight deviations. The mean plane of the carbothioamide group is tilted from the mean plane of
the benzene ring by 7.88 (15)° in Molecule A and 11.16 (9)° in Molecule B.[1] The dihedral
angle between the phenyl rings of the two independent molecules is 58.57 (4)°.[1]
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Conformational Isomers of 4-
Methoxybenzenecarbothioamide

Figure 1: Conformational isomers of 4-Methoxybenzenecarbothioamide.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The
molecules form dimers through N—H---S hydrogen bonds, creating R22(8) graph-set motifs.[1]
These dimers are further connected into chains along the c-axis by C—H-:-O interactions.[1]
Adjacent chains are linked by another set of N—H:---S hydrogen bonds, resulting in R42(8)
graph-set motifs.[1]

Hydrogen Bonding Network
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Figure 2: Hydrogen bonding interactions in the crystal lattice.
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Quantitative Structural Data

The crystallographic data provides precise measurements of the molecular geometry.

Table 1: Crystal Data and Structure Refinement for 4-Methoxybenzenecarbothioamide[1]
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Parameter Value
Empirical formula CsHoNOS
Formula weight 167.22
Temperature 173K
Wavelength 0.71073 A
Crystal system Orthorhombic
Space group Pca2:

Unit cell dimensions

a=5.6545 (2) A

b =7.3966 (2) A

c =38.7497 (13) A

Volume 1620.67 (9) As

z 8

Density (calculated) 1.372 Mg/m3
Absorption coefficient 0.34 mm—1

F(000) 704

Crystal size 0.12 x 0.10 x 0.08 mm
Theta range for data collection 2.0to 27.5°
Reflections collected 6598

Independent reflections

3656 [R(int) = 0.025]

Completeness to theta = 27.5°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

3656 /1/219

Goodness-of-fit on F2

1.05

Final R indices [I>2sigma(l)]

R1 =0.035, wR2 = 0.083
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R indices (all data) R1 =0.037, wR2 = 0.085

Table 2: Selected Bond Lengths (A) and Angles (°) for Conformational Isomers[1]

Bond/Angle Molecule A Molecule B
S1—C7 1.666 (2) 1.668 (2)
01—C4 1.365 (3) 1.367 (3)
N1—C7 1.321 (3) 1.322 (3)
c7—C1 1.492 (3) 1.490 (3)
N1—C7—S1 121.78 (16) 121.36 (16)
N1—C7—C1 117.0 (2) 117.2 (2)
S1—C7—C1 121.23 (16) 121.45 (16)

Table 3: Hydrogen Bond Geometry (A, °)[1]

D—H--A d(D—H) d(HA) d(D-A) <(DHA)
N1—H1A--S11  0.88 (3) 2.56 (3) 3.414 (2) 164 (3)
N11—H11A--S1  0.87 (3) 2.58 (3) 3.424 (2) 163 (3)
C8—H8B--O11  0.98 2.58 3.473 (3) 151
N1—H1B--S11  0.88 (3) 2.80 (3) 3.528 (2) 141 (2)
N11—H11B--S1  0.87 (3) 2.76 (3) 3.511 (2) 145 (2)

Solution-State Conformation and Stereochemistry

While the solid-state structure provides a precise snapshot of the molecule, its conformation in
solution can be more dynamic. For thioamides, there is a significant energy barrier to rotation
around the C-N bond due to the partial double bond character arising from the delocalization of
the nitrogen lone pair. This can lead to the existence of E and Z isomers in solution. However,
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for primary thioamides like 4-Methoxybenzenecarbothioamide, the two hydrogen atoms on
the nitrogen are equivalent, making the E/Z isomerism notation not applicable in the same way
as for N-substituted thioamides.

Rotational barriers around the C-N bond in primary thioamides are generally lower than in
secondary and tertiary ones but are often high enough to be observed by dynamic NMR
spectroscopy. A comprehensive literature search did not yield specific experimental studies
determining the rotational barrier or solution-state conformational preferences for 4-
Methoxybenzenecarbothioamide.

Based on the solid-state data, where the carbothioamide group is nearly coplanar with the
phenyl ring, it is reasonable to assume that this planar conformation is also favored in solution
to maximize Tt-conjugation. The two conformers observed in the crystal, differing by the
orientation of the methoxy group, suggest a low energy barrier for rotation around the C4-O1
bond. In solution, rapid rotation around this bond would likely lead to an averaged signal in
NMR spectroscopy at room temperature.

Experimental Protocols
Synthesis of 4-Methoxybenzenecarbothioamide[1]

This protocol describes the synthesis of the title compound from 4-methoxybenzonitrile.
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Synthetic and Analytical Workflow

Start Materials:
4-Methoxybenzonitrile,
MgCI2-6H20, NaSH-xH20, DMF

Reaction:
Stir at room temperature for 5h

Workup 1:
Pour into water, filter precipitate

y

Workup 2:
Resuspend in 1N HCI, stir, filter, wash with water

Product:
4-Methoxybenzenecarbothioamide

y

Crystallization:
Slow evaporation from ethanol

y

Analysis:
Single-Crystal X-ray Diffraction

Click to download full resolution via product page

Figure 3: Workflow for the synthesis and characterization.
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Preparation of the Reagent Slurry: A slurry of magnesium chloride hexahydrate (5.8 mmol)
and sodium hydrogensulfide hydrate (70%, 11.6 mmol) is prepared in dimethylformamide (15
ml).

Reaction: 4-Methoxybenzonitrile (5.8 mmol) is added to the slurry. The reaction mixture is
stirred at room temperature for 5 hours.

Precipitation: The reaction mixture is poured into water (60 ml), and the resulting precipitate
is collected by filtration.

Purification: The obtained product is resuspended in 1 N HCI (30 ml) and stirred for an
additional 25 minutes. The precipitated solid is then filtered and washed with water to yield
the final product.

Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction are grown by
slow evaporation of an ethanol solution of the compound.

Single-Crystal X-ray Crystallography[1]

Data Collection: A suitable single crystal is mounted on a diffractometer. For this compound,
a Nonius KappaCCD area-detector diffractometer was used with Mo Ka radiation (A =
0.71073 A). Data is collected at a low temperature (173 K) to minimize thermal vibrations.

Data Processing: The collected diffraction data is processed, which includes integration of
reflection intensities and correction for various factors such as absorption. An empirical
absorption correction based on multi-scan was applied.

Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically.
Hydrogen atoms attached to carbon are placed in geometrically idealized positions and
refined using a riding model. The hydrogen atoms bonded to the nitrogen atom are located in
a difference Fourier map and refined freely.

This comprehensive guide provides foundational data for researchers working with 4-

Methoxybenzenecarbothioamide, offering insights into its structural chemistry that are crucial

for applications in drug design and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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